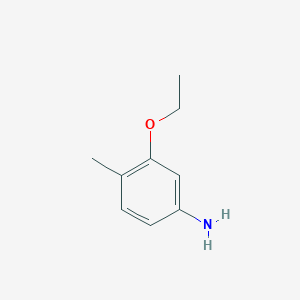

3-Ethoxy-4-methylaniline

Description

3-Ethoxy-4-methylaniline (CAS 2486-64-8) is an aromatic amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure features an ethoxy group (-OCH₂CH₃) at the 3-position and a methyl group (-CH₃) at the 4-position of the aniline ring. Key identifiers include:

Properties

IUPAC Name |

3-ethoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFMXCNYDJVSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304586 | |

| Record name | 3-ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-64-8 | |

| Record name | NSC166391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-methylaniline typically involves the ethylation of 4-methylaniline. One common method is the reaction of 4-methylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethyl group onto the aniline ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The ethoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Quinones or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-4-methylaniline has been investigated for its biological activities. The compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies involving substituted derivatives have shown promising results against cancer cell lines, suggesting that modifications to the aniline structure can enhance biological activity. In particular, certain derivatives displayed inhibitory effects comparable to established anticancer drugs like doxorubicin .

| Compound | Activity Against A549 Cells | Reference |

|---|---|---|

| This compound | Moderate Inhibition | |

| 4-Methyl derivative | Significant Inhibition | |

| 4-Fluoromethyl derivative | Loss of Activity |

Agrochemicals

The compound is also relevant in the field of agrochemicals. It has been utilized as an intermediate in the synthesis of herbicides and pesticides.

Case Study: Herbicide Development

A patent describes processes for synthesizing N-alkylated aromatic amines from this compound, which are used in the formulation of herbicides like 3,4-disubstituted-2,6-dinitroaniline . These compounds are critical in developing selective herbicides that target specific weed species while minimizing damage to crops.

Material Science

In material science, this compound is explored for its potential use in synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research has highlighted the use of this compound as a building block for producing polyfunctional materials. Its reactivity allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methylaniline involves its interaction with specific molecular targets. The ethoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

3-Methoxy-4-methylaniline (CAS 16452-01-0)

- Molecular Formula: C₈H₁₁NO (MW: 137.18 g/mol).

- Structural Difference : Methoxy (-OCH₃) replaces ethoxy at the 3-position.

- Impact :

- Reduced Steric Bulk : Methoxy’s smaller size enhances solubility in polar solvents compared to ethoxy.

- Electron-Donating Effect : Both groups activate the aromatic ring, but methoxy’s stronger electron donation may increase reactivity in electrophilic substitutions.

- Applications : Used in medicinal chemistry for synthesizing intermediates; lacks CCS data for direct analytical comparison .

4-Methoxy-2-methylaniline (CAS 120-71-8)

- Molecular Formula: C₈H₁₁NO (MW: 137.18 g/mol).

- Structural Difference : Methoxy at 4-position and methyl at 2-position (positional isomer).

- Impact :

3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline (CAS 1036537-11-7)

- Molecular Formula: C₁₆H₁₈ClNO (MW: 275.77 g/mol).

- Structural Difference : Chloro substitution at 3-position and a 4-ethoxybenzyl group.

- Impact :

4-(3-Methoxy-4-methylphenoxy)aniline (CAS 1311137-85-5)

- Molecular Formula: C₁₄H₁₅NO₂ (MW: 229.27 g/mol).

- Structural Difference: Phenoxy bridge linking two aromatic rings, with methoxy and methyl groups.

- Impact :

Physicochemical and Analytical Comparisons

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|

| 3-Ethoxy-4-methylaniline | 151.21 | Ethoxy, Methyl | Moderate in organic solvents |

| 3-Methoxy-4-methylaniline | 137.18 | Methoxy, Methyl | Higher polarity than ethoxy analog |

| 4-Methoxy-2-methylaniline | 137.18 | Methoxy (4), Methyl (2) | Similar to above |

Collision Cross-Section (CCS) Values

| Ion Adduct | This compound (Ų) | 3-Methoxy-4-methylaniline (Ų) |

|---|---|---|

| [M+H]⁺ | 183.0 | Not reported |

| [M+Na]⁺ | 188.2 | Not reported |

CCS data for this compound aids in distinguishing it from methoxy analogs in mass spectrometry .

Biological Activity

3-Ethoxy-4-methylaniline, an aromatic amine, has garnered attention due to its diverse applications in both industrial and biological contexts. This compound is primarily utilized as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions. Its biological activity is of particular interest, especially regarding its interactions with biological pathways and potential pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C11H15NO

- Molecular Weight : 179.25 g/mol

The compound features an ethoxy group and a methyl group attached to an aniline structure, which significantly influences its reactivity and biological interactions.

The mechanism of action for this compound involves its potential role as a nucleophile in substitution reactions. It may interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. This interaction can influence numerous biochemical processes, including cell signaling pathways and metabolic functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Some studies suggest that derivatives of aromatic amines can induce apoptosis in cancer cells and affect cell cycle progression. For instance, compounds structurally related to this compound have shown the ability to arrest the cell cycle at the G1 phase in breast cancer cells, leading to apoptosis .

- Enzymatic Interactions : The compound may interact with specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Toxicological Aspects : As with many aromatic amines, there are concerns regarding the carcinogenic potential of this compound. Studies on similar compounds have indicated that prolonged exposure could lead to adverse health effects, including increased cancer risk .

Case Studies

- Cell Cycle Arrest and Apoptosis :

- Metabolic Pathway Studies :

Toxicity Assessments

Toxicological evaluations have highlighted the need for careful handling of this compound due to its classification within a broader group of aromatic amines known for their carcinogenic properties. The minimal lethal dose in animal studies has been established, indicating significant toxicity at higher concentrations .

Data Table: Summary of Biological Activities

Q & A

Basic: What safety protocols are critical when handling 3-Ethoxy-4-methylaniline in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods or well-ventilated areas to minimize inhalation risks .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, add face shields and respiratory protection (NIOSH/MSHA-certified masks for organic vapors) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

- Storage: Store in airtight containers away from oxidizers, under inert gas if reactive. Monitor for degradation via periodic NMR or HPLC analysis .

Basic: What synthetic routes are effective for lab-scale preparation of this compound?

Methodological Answer:

- Nucleophilic Substitution: React 4-methyl-3-hydroxyaniline with ethyl bromide in basic conditions (K₂CO₃/DMF, 80°C). Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

- Catalytic Etherification: Use Pd/C or CuI catalysts for selective ethoxy group introduction. Optimize solvent polarity (e.g., toluene vs. DMSO) to reduce byproducts like diaryl ethers .

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) achieves >95% purity. Confirm via melting point (lit. ~110–115°C) and FTIR (N-H stretch at ~3400 cm⁻¹) .

Advanced: How can DFT predict this compound’s electronic properties, and which functionals are optimal?

Methodological Answer:

-

Functional Selection:

-

Workflow:

Advanced: How to resolve discrepancies between DFT-predicted and experimental thermodynamic data?

Methodological Answer:

- Error Sources:

- Validation Steps:

Basic: What spectroscopic techniques characterize this compound’s structural purity?

Methodological Answer:

- NMR:

- ¹H NMR (CDCl₃): δ 6.5–7.0 ppm (aromatic H), δ 3.9–4.1 ppm (OCH₂), δ 2.2 ppm (CH₃) .

- ¹³C NMR: Confirm ethoxy group via δ 63–65 ppm (OCH₂) and δ 14–16 ppm (CH₃).

- Mass Spectrometry: ESI-MS (m/z calc. 151.1 [M+H]⁺; isotopic pattern matches C₉H₁₃NO) .

- FTIR: Absence of OH stretches (~3200 cm⁻¹) confirms complete substitution .

Advanced: How to optimize reaction yield while minimizing byproducts?

Methodological Answer:

- DoE Approach:

- Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity.

- Use HPLC (C18 column, acetonitrile/water) to quantify byproducts (e.g., dimerization products).

- Kinetic Control: Lower reaction temperature (70°C) slows side reactions. Quench with ice-water to isolate intermediates .

Basic: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation:

- Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC for amine oxidation (retention time shifts).

- Light Sensitivity: Store in amber vials; UV-Vis tracks photo-degradation (absorbance loss at λmax) .

- Stabilizers: Add 0.1% BHT to ethanolic solutions to inhibit radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.